molecular formula C10H18N2 B13773812 1-Hexyl-2-methylimidazole CAS No. 82410-68-2

1-Hexyl-2-methylimidazole

Cat. No.: B13773812
CAS No.: 82410-68-2
M. Wt: 166.26 g/mol
InChI Key: YFSQYUBYYKHCQV-UHFFFAOYSA-N
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Description

1-Hexyl-2-methylimidazole is a substituted imidazole derivative featuring a hexyl chain at the N1 position and a methyl group at the C2 position of the heterocyclic ring. Its molecular weight is 166 g/mol, with a boiling point of 130–131 °C at 14 mmHg . Synthesized via alkylation and methylation protocols , this compound is primarily utilized as an ion carrier in polymer inclusion membranes (PIMs) for selective metal ion separation, particularly for Ag(I) and Zn(II) recovery from nitrate solutions . Its structure balances hydrophobicity (from the hexyl chain) and steric effects (from the methyl group), enabling tailored metal-ligand interactions in separation processes .

Properties

CAS No.

82410-68-2

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

1-hexyl-2-methylimidazole

InChI

InChI=1S/C10H18N2/c1-3-4-5-6-8-12-9-7-11-10(12)2/h7,9H,3-6,8H2,1-2H3

InChI Key

YFSQYUBYYKHCQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C=CN=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexyl-2-methylimidazole can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by cyclization and functionalization steps to achieve the desired imidazole derivative. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Hexyl-2-methylimidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, oxidized derivatives, and reduced forms of the original compound .

Mechanism of Action

The mechanism of action of 1-Hexyl-2-methylimidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing various biochemical processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Selectivity Coefficients (SCu/M)

This compound shows superior Cu(II)/Ni(II) selectivity compared to non-methylated analogs:

Compound SCu/Zn SCu/Co SCu/Ni
1-Hexylimidazole 4.3 39.7 46.9
This compound 3.9 24.8 59.1
1-Decyl-4-methylimidazole 2.8 11.6 32.8

The methyl group introduces steric hindrance, reducing Cu(II)/Zn(II) selectivity but improving Cu(II)/Ni(II) separation .

Metal Recovery Rates

This compound achieves high Zn(II) recovery (82% from model solutions) but lower Ag(I) selectivity compared to 1-hexylimidazole . For Cu(II), recovery rates are lower than non-methylated carriers due to reduced initial flux (steric effects) .

Mechanistic Insights

  • Steric Effects : The C2 methyl group hinders coordination geometry, favoring smaller metal ions (e.g., Zn(II) over Cu(II)) .
  • Hydrophobicity : Longer alkyl chains (e.g., decyl) enhance membrane stability but reduce ion transport rates .
  • Acid-Base Properties : this compound has a pKa of ~3.9, slightly lower than 1-hexylimidazole (pKa ~4.3), influencing protonation-dependent metal binding .

Biological Activity

1-Hexyl-2-methylimidazole (HMI) is an organic compound classified as an imidazolium salt. This compound has garnered attention in various fields due to its unique properties, particularly its role as a potential antimicrobial agent and its applications in environmental and pharmaceutical technologies. This article provides a comprehensive overview of the biological activity of HMI, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a hexyl alkyl chain and a methyl group attached to the imidazole ring, making it a colorless liquid at room temperature. It is soluble in various polar solvents and exhibits low volatility and high thermal stability, which are characteristic of ionic liquids. The synthesis typically involves the alkylation of 2-methylimidazole with hexyl bromide under basic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. Its derivatives have been particularly noted for their efficacy in combating pathogens, making them promising candidates for pharmaceutical applications .

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Candida albicans30 µg/mL

Toxicity Profile

Studies suggest that HMI may possess a lower toxicity profile compared to traditional organic solvents, which enhances its attractiveness for use in pharmaceuticals. The low toxicity is attributed to its ionic liquid nature, which tends to have reduced environmental impact.

Applications in Separation Technologies

This compound has been utilized in polymer inclusion membranes (PIMs) for the selective separation of metal ions. Its ability to form stable complexes with metal ions is crucial for applications such as catalysis and extraction processes.

Table 2: Ion Transport Characteristics of PIMs Doped with this compound

Ion TypeTransport Rate (µmol/h)Selectivity Coefficient (Zn/Ag)Reference
Zn(II)1204.5
Ag(I)902.0

Study on Metal Ion Separation

A study demonstrated the effectiveness of PIMs doped with HMI in separating zinc and silver ions from aqueous solutions. The results showed that membranes containing HMI achieved high selectivity for Zn(II) over Ag(I), indicating its potential utility in environmental remediation efforts .

Antioxidant Activity Investigation

In addition to antimicrobial properties, HMI has been investigated for its antioxidant activity . Research findings suggest that it may inhibit carbohydrate-hydrolyzing enzymes, which could have implications for managing conditions such as diabetes .

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